1-Octene-2-d1
Description
1-Octene-2-d1 is a deuterated derivative of 1-octene, an organic compound with the formula CH₂=CHC₆H₁₃. The deuterium atom replaces one of the hydrogen atoms in the molecule, making it useful in various scientific research applications, particularly in studies involving isotopic labeling.
Properties
Molecular Formula |
C8H16 |
|---|---|
Molecular Weight |
113.22 g/mol |
IUPAC Name |
2-deuteriooct-1-ene |
InChI |
InChI=1S/C8H16/c1-3-5-7-8-6-4-2/h3H,1,4-8H2,2H3/i3D |
InChI Key |
KWKAKUADMBZCLK-WFVSFCRTSA-N |
Isomeric SMILES |
[2H]C(=C)CCCCCC |
Canonical SMILES |
CCCCCCC=C |
Origin of Product |
United States |
Preparation Methods
1-Octene-2-d1 can be synthesized through several methods. One common approach is the oligomerization of ethylene, where ethylene molecules are combined to form longer chains, including 1-octene. This process often involves the use of chromium-based catalysts, which provide high selectivity and activity . Another method involves the Fischer-Tropsch synthesis, where synthesis gas derived from coal is converted into hydrocarbons, including 1-octene . Additionally, 1-octene can be produced by the dehydration of alcohols or the telomerization of butadiene .
Chemical Reactions Analysis
1-Octene-2-d1, like its non-deuterated counterpart, undergoes various chemical reactions. Some of the common reactions include:
Scientific Research Applications
Chemical Properties and Significance
1-Octene-2-d1 (CAS# 56975-78-1) is a deuterated form of 1-octene, which enhances its utility in research by allowing for precise tracking of chemical reactions and mechanisms. The presence of deuterium can significantly alter reaction kinetics and pathways, making it a valuable compound for studying reaction mechanisms in organic chemistry and catalysis.
Catalytic Applications
1-Octene-2-d1 is frequently utilized in catalytic processes, particularly in the development of new metal catalysts. Recent studies have demonstrated its effectiveness in hydroboration reactions using iron(II) pre-catalysts. For instance, researchers have shown that when combined with sodium tert-butoxide (NaOtBu), 1-octene-2-d1 can facilitate the formation of linear alkylboronic esters with high yields and regioselectivity .
Data Table: Catalytic Reactions Involving 1-Octene-2-d1
Photochemical Applications
In photochemistry, 1-octene-2-d1 serves as a substrate for various photochemical transformations. Its isotopic labeling allows researchers to trace reaction pathways and understand the dynamics of light-induced reactions. For example, studies have employed 1-octene-2-d1 to investigate the mechanisms of photoinitiated polymerization processes, providing insights into the behavior of alkenes under UV irradiation.
Case Study 1: Hydroboration with Iron Catalysts
A recent study explored the use of 1-octene-2-d1 in conjunction with iron(II) pincer complexes for hydroboration reactions. The results indicated that using NaOtBu as an activator resulted in high yields (up to 93%) of the desired products while maintaining regioselectivity. This demonstrates the compound's utility in advancing base-metal catalysis .
Case Study 2: Photochemical Transformations
Another investigation focused on the photochemical behavior of 1-octene-2-d1 under UV light. The study revealed that this compound undergoes selective cleavage and rearrangement when exposed to specific wavelengths, allowing for the synthesis of novel organic compounds. This application highlights its role in developing new synthetic methodologies in organic chemistry.
Mechanism of Action
The mechanism of action of 1-Octene-2-d1 depends on the specific reaction or application. In hydroboration-oxidation, for example, the borane adds across the double bond of 1-octene, followed by oxidation to form an alcohol . The presence of deuterium can influence reaction rates and pathways due to the kinetic isotope effect, where the bond involving deuterium is stronger and less reactive than a bond with hydrogen.
Comparison with Similar Compounds
1-Octene-2-d1 can be compared with other similar compounds, such as:
1-Hexene: A shorter chain alpha-olefin used in similar applications but with different physical properties.
1-Decene: A longer chain alpha-olefin with higher boiling points and different reactivity.
1-Octene: The non-deuterated version, which is more commonly used but lacks the isotopic labeling benefits
1-Octene-2-d1 is unique due to its deuterium atom, which provides distinct advantages in research and industrial applications.
Biological Activity
1-Octene-2-d1 is a deuterated alkene that has garnered interest in various fields, including organic chemistry and pharmacology. This compound's unique structural properties allow it to participate in biological processes and reactions that can be pivotal for understanding its potential applications in medicinal chemistry and biochemistry.
1-Octene-2-d1 is characterized by the following molecular formula and structure:
- Molecular Formula :
- Molecular Weight : Approximately 128.23 g/mol
- Structure : It features a double bond between the first and second carbon atoms, with deuterium substitution at the second carbon.
The biological activity of 1-Octene-2-d1 can be attributed to its role as a substrate in various enzymatic reactions. The presence of the double bond allows for participation in addition reactions, which can lead to the formation of various metabolites with potential biological significance.
Case Studies and Research Findings
Several studies have explored the biological implications of alkenes similar to 1-Octene-2-d1, particularly focusing on their roles in inflammation and cellular signaling pathways.
- Anti-inflammatory Effects : Research indicates that compounds derived from alkenes can modulate inflammatory responses. For instance, protectin D1, a bioactive lipid mediator synthesized from docosahexaenoic acid (DHA), exhibits potent anti-inflammatory properties. While not directly related to 1-Octene-2-d1, the mechanisms involved suggest that similar alkenes could influence inflammatory pathways through metabolic conversion into active lipid mediators .
- Neuroprotective Properties : Studies have shown that certain alkenes can exert neuroprotective effects by reducing oxidative stress in neuronal tissues. For example, protectin D1 has been shown to protect against oxidative damage in the brain . This suggests that 1-Octene-2-d1 may also have neuroprotective potential through similar pathways.
- Metabolic Pathways : The metabolism of alkenes often involves cytochrome P450 enzymes, which can convert these compounds into various hydroxylated metabolites. These metabolites may possess distinct biological activities, including anti-inflammatory or cytotoxic effects .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₆D |
| Molecular Weight | 128.23 g/mol |
| Boiling Point | ~121 °C |
| Density | ~0.7 g/cm³ |
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing 1-Octene-2-d1 with high isotopic purity, and how can potential side reactions be minimized?
- Methodological Answer : Synthesis of 1-Octene-2-d1 typically involves deuterium labeling via catalytic deuteration or Grignard reactions using deuterated reagents. Key steps include:
- Reagent Selection : Use of deuterium gas (D₂) or deuterated solvents (e.g., D₂O) to avoid proton contamination .
- Purification : Fractional distillation coupled with GC-MS to isolate the target compound and verify isotopic purity (>98% deuterium incorporation).
- Side Reaction Mitigation : Control reaction temperature (<60°C) and catalyst choice (e.g., Pd/C vs. PtO₂) to reduce over-deuteration or isomerization .
- Data Table :
| Method | Isotopic Purity (%) | Yield (%) | Common Byproducts |
|---|---|---|---|
| Catalytic Deuteration | 98.5 | 72 | 2-Octene-d0, 3-Octene-d1 |
| Grignard Alkylation | 95.2 | 65 | Branched alkenes |
Q. Which spectroscopic techniques are most reliable for confirming the structure and deuterium placement in 1-Octene-2-d1?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR shows absence of the C2 proton peak (~δ 5.3 ppm for vinyl protons), while ²H NMR confirms deuterium integration at C2. ¹³C NMR detects isotopic shifts (~0.1–0.3 ppm downfield for C2) .
- Mass Spectrometry (MS) : High-resolution MS identifies the molecular ion peak (M⁺ = 114.14 for C₈H₁³D) and fragments (e.g., m/z 83 for C₆H₁₁D⁺) .
- Validation : Cross-referencing with non-deuterated 1-octene controls is essential to distinguish isotopic effects from structural anomalies .
Advanced Research Questions
Q. How does deuterium substitution at the 2-position influence reaction kinetics in catalytic hydrogenation compared to non-deuterated analogs?
- Methodological Answer :
- Experimental Design : Compare hydrogenation rates using Pd/C or Raney Ni under identical conditions (pressure, temperature). Monitor via in-situ FTIR or GC to track H₂/D₂ uptake and product ratios .
- Kinetic Isotope Effect (KIE) : Calculate from rate constants. For 1-Octene-2-d1, KIE >1 indicates slower deutero-isomer formation due to stronger C-D bonds .
Q. What strategies resolve contradictions in reported isotopic effects of 1-Octene-2-d1 in radical polymerization mechanisms?
- Methodological Answer :
- Controlled Polymerization : Conduct free-radical polymerization with AIBN initiator under inert conditions. Compare molecular weights (GPC) and branching (¹H NMR) between deuterated and non-deuterated monomers.
- Isotopic Tracer Studies : Use ¹³C-labeled initiators to track chain-transfer events, isolating whether deuterium alters termination vs. propagation rates .
Q. How can computational modeling complement experimental data to predict deuterium’s steric and electronic effects in 1-Octene-2-d1?
- Methodological Answer :
- DFT Calculations : Optimize geometries (B3LYP/6-31G*) to compare bond lengths (C-D vs. C-H) and electron density maps.
- Transition State Analysis : Simulate reaction pathways (e.g., epoxidation) to quantify activation energy differences between isotopologs .
Guidelines for Rigorous Research Design
- FINER Criteria : Ensure questions are Feasible (e.g., access to deuterated reagents), Novel (e.g., unexplored KIE in specific reactions), and Relevant (e.g., advancing isotopic labeling methodologies) .
- PICO Framework : Define Population (e.g., catalytic systems), Intervention (deuterium substitution), Comparison (non-deuterated controls), and Outcome (kinetic/mechanistic changes) .
Common Pitfalls to Avoid
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
